Pelecopan

Complement System Factor D Inhibition PNH

Pelecopan (BCX9930) is the only orally bioavailable complement Factor D inhibitor targeting the alternative pathway's rate-limiting enzyme to comprehensively block both intravascular and extravascular hemolysis—a dual action unattainable with C5 inhibitors. With an IC50 of 14.3 nM against purified human FD and >98% AP suppression at twice-daily oral dosing, it enables superior in vitro hemolysis assays, translational primate studies, and selective pathway analysis without confounding off-target effects (IC50 >28-50 µM across 6 serine proteases).

Molecular Formula C23H19FN2O4
Molecular Weight 406.4 g/mol
CAS No. 2378380-49-3
Cat. No. B12390862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePelecopan
CAS2378380-49-3
Molecular FormulaC23H19FN2O4
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)OCC2=CC(=C3C(=C2)C=CO3)C4=C(C(=NC=C4)CN)F
InChIInChI=1S/C23H19FN2O4/c24-22-17(5-7-26-19(22)12-25)18-10-14(9-16-6-8-29-23(16)18)13-30-20-4-2-1-3-15(20)11-21(27)28/h1-10H,11-13,25H2,(H,27,28)
InChIKeyAUARNXJEAZFQCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pelecopan (BCX9930, CAS 2378380-49-3): Potent, Selective, and Orally Bioavailable Complement Factor D Inhibitor for PNH and Alternative Pathway-Mediated Diseases


Pelecopan (BCX9930) is a small-molecule, orally bioavailable inhibitor of complement factor D (FD) with a molecular formula of C23H19FN2O4 and molecular weight of 406.4 g/mol . It targets the rate-limiting enzyme of the alternative complement pathway (AP) to prevent both intravascular and extravascular hemolysis in paroxysmal nocturnal hemoglobinuria (PNH) [1]. The compound is characterized by potent inhibition of purified human factor D (IC50 = 14.3 nM) and demonstrates high selectivity over other serine proteases [2].

Why Pelecopan (BCX9930) Cannot Be Substituted: Critical Differentiation from Other Complement Inhibitors


Generic substitution with other complement inhibitors is not feasible due to Pelecopan's unique profile as a potent, selective, and orally bioavailable Factor D inhibitor. Unlike C5 inhibitors (e.g., eculizumab, ravulizumab) that only address intravascular hemolysis, Pelecopan blocks both intravascular and extravascular hemolysis by targeting the upstream rate-limiting enzyme of the alternative pathway [1]. In comparison to other Factor D inhibitors like Danicopan (IC50 = 15 nM), Pelecopan demonstrates a more favorable selectivity profile against off-target serine proteases, with IC50 values >28-50 µM for most tested proteases [2]. Furthermore, Pelecopan's oral bioavailability and pharmacokinetic profile, with an effective half-life of 6.45-7.75 hours and dose-proportional exposure, enable twice-daily dosing regimens that achieve >98% AP suppression [3].

Pelecopan (BCX9930) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Danicopan, Vemircopan, Iptacopan, and Pegcetacoplan


Factor D Inhibitory Potency: Pelecopan vs. Danicopan

Pelecopan (BCX9930) demonstrates comparable inhibitory potency against purified human factor D (IC50 = 14.3 nM) [1] relative to the alternative oral Factor D inhibitor Danicopan (IC50 = 15 nM in a cell-free assay) [2]. While both compounds exhibit similar target engagement, Pelecopan's selectivity profile against off-target serine proteases is more extensive, with IC50 values >28-50 µM for most tested enzymes, whereas Danicopan's selectivity was evaluated against 12 serine proteases at a single concentration of 10 µM .

Complement System Factor D Inhibition PNH

Selectivity Profile: Pelecopan vs. Vemircopan

Pelecopan exhibits exceptional selectivity for Factor D over a broad panel of human serine proteases, with no significant inhibition of thrombin, activated protein C, tissue plasminogen activator, trypsin (IC50 >28 µM), activated Factor X, or activated Factor XII (IC50 >50 µM) [1]. In contrast, Vemircopan (ALXN2050), another oral Factor D inhibitor, has limited publicly available selectivity data. The only reported IC50 for Vemircopan is against Factor D (30 nM) , with no comprehensive selectivity panel published.

Selectivity Serine Protease Complement

Target Specificity: Factor D (Pelecopan) vs. Factor B (Iptacopan)

Pelecopan targets Factor D, the rate-limiting enzyme of the alternative pathway, with an IC50 of 14.3 nM [1]. Iptacopan (LNP023) is a Factor B inhibitor with an IC50 of 10 nM [2]. While both compounds inhibit the alternative pathway, Pelecopan's inhibition of Factor D, which acts upstream of Factor B in the amplification loop, may offer distinct pharmacological advantages. In preclinical models, Pelecopan completely blocks AP activation on PNH erythrocytes in vitro (IC50 = 35.4 nM in Ham test) [3], whereas Iptacopan's effects on PNH cell hemolysis have not been directly compared.

Alternative Pathway Factor D Factor B

Oral Bioavailability and Dosing: Pelecopan vs. Pegcetacoplan

Pelecopan is orally bioavailable with dose-proportional exposure and an effective half-life of 6.45-7.75 hours at steady state, enabling twice-daily oral dosing that achieves >98% suppression of alternative pathway activity [1]. In contrast, Pegcetacoplan is a pegylated peptide that requires subcutaneous infusion, with a different pharmacokinetic profile [2]. The oral route of administration for Pelecopan offers significant advantages in terms of patient convenience and potential for long-term use in chronic disease models.

Pharmacokinetics Oral Bioavailability PNH

C3 Fragment Deposition Suppression: Pelecopan vs. C5 Inhibitors

Pelecopan suppresses C3 fragment deposition on PNH erythrocytes with a mean IC50 of 39.3 nM [1], a mechanism that addresses extravascular hemolysis. C5 inhibitors (e.g., eculizumab, ravulizumab) do not prevent C3 opsonization, leading to persistent extravascular hemolysis in up to 50% of PNH patients [2]. This differentiation is critical for researchers studying complement-mediated hemolysis, as Pelecopan provides a tool to inhibit both intravascular and extravascular pathways.

C3 Deposition Extravascular Hemolysis PNH

In Vivo Pharmacodynamic Response: Pelecopan vs. Other Factor D Inhibitors

In rhesus monkeys, oral dosing of Pelecopan at 100 mg and 200 mg twice-daily resulted in complete suppression of alternative pathway activity in ex vivo assays [1]. In human subjects, doses ≥200 mg Q12h achieved maximal suppression (>98% relative to baseline) of AP activity over the full dosing interval [2]. Comparable in vivo PD data for Danicopan and Vemircopan are not as extensively published in the same experimental systems, limiting cross-study comparability.

Pharmacodynamics Alternative Pathway Ex Vivo

Optimal Research and Industrial Applications for Pelecopan (BCX9930) Based on Quantitative Differentiation


In Vitro Studies of Alternative Pathway-Mediated Hemolysis in PNH Models

Pelecopan is ideally suited for in vitro assays investigating AP-mediated hemolysis, as it potently inhibits hemolysis of PNH erythrocytes (IC50 = 35.4 nM) and suppresses C3 fragment deposition (IC50 = 39.3 nM) [1]. Its ability to block both intravascular and extravascular hemolysis makes it superior to C5 inhibitors for comprehensive pathway analysis.

In Vivo Pharmacodynamic Studies in Non-Human Primates Requiring Oral Dosing

For studies requiring chronic oral administration in large animal models, Pelecopan's twice-daily oral dosing regimen (100-200 mg BID) effectively suppresses AP activity in rhesus monkeys [2]. Its well-characterized pharmacokinetic profile in primates [3] facilitates translational research.

Selectivity Profiling in Serine Protease Panels for Off-Target Assessment

Researchers evaluating off-target effects in complement-related pathways can use Pelecopan as a reference compound due to its extensive selectivity characterization against 6 human serine proteases (IC50 >28-50 µM) [4]. This data reduces the risk of confounding results in complex biological systems.

Comparative Pharmacology Studies of Factor D vs. Factor B Inhibition

Pelecopan's distinct mechanism as a Factor D inhibitor enables direct comparison with Factor B inhibitors like Iptacopan in studies of alternative pathway regulation [5]. Such comparative studies can elucidate the differential roles of pathway nodes in disease pathogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pelecopan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.